molecular formula C7H7NO B041037 2,3-dihydro-1H-pyrrolizin-1-one CAS No. 17266-64-7

2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B041037
CAS No.: 17266-64-7
M. Wt: 121.14 g/mol
InChI Key: JXGLKOLYBRHCBH-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic organic compound with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol It is characterized by a bicyclic structure consisting of a five-membered pyrrolidine ring fused to a six-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-dihydro-1H-pyrrolizin-1-one involves the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another approach involves the use of a microwave reactor at 130°C for 1 hour, followed by extraction and purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis and one-pot reactions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolizines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactams, while reduction can produce dihydropyrrolizines.

Scientific Research Applications

2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:

Comparison with Similar Compounds

2,3-dihydro-1H-pyrrolizin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the versatility of its chemical reactions, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-7-3-5-8-4-1-2-6(7)8/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGLKOLYBRHCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169366
Record name 3H-1,2-Dihydro-1-pyrrolizinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17266-64-7
Record name 3H-1,2-Dihydro-1-pyrrolizinone
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Record name 17266-64-7
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Record name 3H-1,2-Dihydro-1-pyrrolizinone
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Record name 2,3-dihydro-1H-pyrrolizin-1-one
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Record name 3H-1,2-DIHYDRO-1-PYRROLIZINONE
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Synthesis routes and methods

Procedure details

To a solution of 10 g N-cyanoethylpyrrole in 100 ml ether was added 2.5 g ZnCI2. Dried HCl was passed into the mixture at 5°-10° C. After 2 hours, the reaction mixture was allowed to stand at room temperature for 4 hours. Removed the solvent by suction, 20%. Aqueous NaOH was added until pH 3. The mixture was stirred at 80°-90° C. for 2 hours. Extracted with methylene chloride, dried over Na2SO4, evaporated the solvent, 8 g yellow solid was obtained. The crude product was crystallized from petroleum ether, 6.5 g compound (1) was obtained, as white crystals, mp 53°-54.5° C., yield 65%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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